1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, an isoquinolinyl group, and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Isoquinolinone Intermediate:
- Starting with 2-(2-methylpropyl)isoquinoline, the compound is oxidized to form 2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline.
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Reflux in an appropriate solvent like acetic acid.
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Bromination and Fluorination of Phenyl Ring:
- The phenyl ring is brominated and fluorinated to obtain 4-bromo-2-fluoroaniline.
- Reagents: Bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor.
- Conditions: Controlled temperature and solvent conditions to ensure selective substitution.
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Urea Formation:
- The isoquinolinone intermediate is reacted with 4-bromo-2-fluoroaniline in the presence of a coupling agent to form the final urea compound.
- Reagents: Coupling agents like carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP).
- Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea can undergo various chemical reactions, including:
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Substitution Reactions:
- The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
- Reagents: Nucleophiles such as amines, thiols, or alkoxides.
- Conditions: Solvents like DMF or DMSO, elevated temperatures.
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Reduction Reactions:
- The carbonyl group in the isoquinolinone moiety can be reduced to form the corresponding alcohol.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
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Oxidation Reactions:
- The isoquinolinone moiety can be further oxidized to form more oxidized derivatives.
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Controlled temperature and solvent conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions yield more oxidized isoquinolinone derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
- Investigation of its biological activity against various diseases.
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Pharmacology:
- Study of its pharmacokinetics and pharmacodynamics in biological systems.
- Evaluation of its potential as a therapeutic agent.
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Materials Science:
- Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea involves its interaction with specific molecular targets:
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Molecular Targets:
- Enzymes or receptors that are involved in disease pathways.
- Potential targets include kinases, proteases, or G-protein coupled receptors.
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Pathways Involved:
- Modulation of signaling pathways that regulate cell growth, apoptosis, or inflammation.
- Inhibition or activation of specific enzymes that play a role in disease progression.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]amide
- 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]carbamate
Uniqueness:
- The presence of both bromine and fluorine atoms on the phenyl ring provides unique reactivity and biological activity.
- The isoquinolinone moiety adds to its structural complexity and potential for diverse applications.
This detailed article provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
931738-64-6 |
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Molecular Formula |
C20H19BrFN3O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxoisoquinolin-4-yl]urea |
InChI |
InChI=1S/C20H19BrFN3O2/c1-12(2)10-25-11-18(14-5-3-4-6-15(14)19(25)26)24-20(27)23-17-8-7-13(21)9-16(17)22/h3-9,11-12H,10H2,1-2H3,(H2,23,24,27) |
InChI Key |
IFIKCSNTOZVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)NC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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